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(3S)-3-(3-Aminopropyl)piperazine-2,5-dione

Cat. No.: B13760303
CAS No.: 74838-81-6
M. Wt: 171.20 g/mol
InChI Key: IYSOOSHWCGUPCP-YFKPBYRVSA-N
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Description

(3S)-3-(3-Aminopropyl)piperazine-2,5-dione is a chiral derivative of the piperazine-2,5-dione scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for developing new bioactive compounds . Piperazine-2,5-diones, also known as diketopiperazines, are the smallest cyclic peptides, which confers superior resistance to enzymatic degradation compared to their linear counterparts and offers significant conformational rigidity for interacting with diverse biological targets . This core structure is associated with a wide range of biological activities, including documented antitumor, antiviral, and antioxidant effects . Research into analogous piperazine-2,5-dione compounds has demonstrated their potential in anticancer applications. For instance, certain derivatives have been shown to induce apoptosis in cancer cells by significantly upregulating key pro-apoptotic genes like PP53, cas3, and cas8, while simultaneously downregulating anti-apoptotic genes such as BCL2 and survivin . Furthermore, the piperazine-2,5-dione ring serves as a critical structural component in several classes of therapeutic agents. Its features, including the two nitrogen atoms that can improve water solubility and bioavailability, make it a valuable template in drug discovery . The 3-aminopropyl side chain in this specific stereoisomer provides a handle for further chemical functionalization, making it a versatile building block for the synthesis of more complex molecules or for conjugation in drug delivery systems. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3O2 B13760303 (3S)-3-(3-Aminopropyl)piperazine-2,5-dione CAS No. 74838-81-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74838-81-6

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

(3S)-3-(3-aminopropyl)piperazine-2,5-dione

InChI

InChI=1S/C7H13N3O2/c8-3-1-2-5-7(12)9-4-6(11)10-5/h5H,1-4,8H2,(H,9,12)(H,10,11)/t5-/m0/s1

InChI Key

IYSOOSHWCGUPCP-YFKPBYRVSA-N

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N1)CCCN

Canonical SMILES

C1C(=O)NC(C(=O)N1)CCCN

Origin of Product

United States

Synthetic Methodologies for 3s 3 3 Aminopropyl Piperazine 2,5 Dione and Its Analogs

Classical Approaches to Piperazine-2,5-dione Synthesis

The traditional methods for constructing the piperazine-2,5-dione ring are robust and have been widely employed for the synthesis of a vast array of DKP derivatives. These approaches primarily involve the formation of the heterocyclic core from linear precursors.

The most common and direct route to piperazine-2,5-diones is the intramolecular cyclization of a linear dipeptide. nih.gov This thermodynamically favorable process involves the formation of two amide bonds within a six-membered ring. The reaction is typically driven by heating the dipeptide, often with the removal of a condensation byproduct like water or alcohol. nih.gov Various conditions can be employed to facilitate this cyclization, including thermal, acidic, or basic catalysis. core.ac.uk For instance, dipeptide methyl or ethyl esters are frequently used as precursors, as the ester group acts as a good leaving group upon nucleophilic attack by the N-terminal amine. belnauka.by

The mechanism of this cyclization is a critical aspect, as it can influence the stereochemical integrity of the final product. During solid-phase peptide synthesis, unintended DKP formation can occur, particularly when proline is the penultimate amino acid, through a self-deprotection and subsequent cyclization pathway. acs.org The sequence of the amino acids in the linear dipeptide can also affect the yield of the resulting DKP. frontiersin.org

Precursor TypeCyclization ConditionKey Features
DipeptideThermal (heating in a high-boiling solvent)Simple, direct, but can require harsh conditions.
Dipeptide EsterAcid or Base CatalysisMilder conditions, ester acts as a good leaving group.
N-protected DipeptideDeprotection followed by in-situ cyclizationCommon in solid-phase and solution-phase peptide synthesis. acs.org

This table provides a summary of common precursor types and conditions for the cyclization approach to piperazine-2,5-dione synthesis.

Condensation reactions provide an alternative to the pre-formation of a linear dipeptide. This approach can involve the direct condensation of two amino acid derivatives or the stepwise construction of the DKP ring from simpler precursors. nih.gov A notable example is the aldol (B89426) condensation, which can be used to introduce substituents at the C-3 and C-6 positions of the DKP ring. uit.no For a successful aldol reaction, an activated starting material, such as 1,4-diacetylpiperazine-2,5-dione, is often necessary to increase the acidity of the α-carbon hydrogens, facilitating enolate formation. uit.no

More recent advancements have focused on catalytic methods to improve efficiency and atom economy. For example, diboronic acid anhydride (B1165640) has been used as a catalyst for hydroxy-directed peptide bond formations, enabling a concise, three-step synthesis of 2,5-diketopiperazines from amino acids without the need for stoichiometric condensation reagents. organic-chemistry.org

The control of stereochemistry is paramount in the synthesis of biologically active molecules like (3S)-3-(3-Aminopropyl)piperazine-2,5-dione. Stereoselective synthesis of chiral DKPs can be achieved through several strategies. The use of chiral pool starting materials, such as naturally occurring L- or D-amino acids, is a common approach that imparts chirality to the final DKP product. acs.org

Catalytic asymmetric synthesis offers a more flexible and powerful alternative, allowing for the creation of specific stereoisomers from achiral or racemic precursors. researchgate.net Various chiral catalysts, including those based on transition metals and organocatalysts, have been developed for the enantioselective synthesis of DKP frameworks. core.ac.ukresearchgate.net For example, the intramolecular Tsuji-Trost reaction of Ugi adducts has been shown to produce spiro-diketopiperazines with high enantioselectivity. acs.orgacs.org This approach allows for the catalytic asymmetric construction of a broad range of DKPs under mild conditions. acs.orgacs.org

StrategyDescriptionAdvantages
Chiral Pool SynthesisUtilizes enantiomerically pure amino acids as starting materials.Readily available starting materials, straightforward.
Chiral AuxiliariesA chiral auxiliary is temporarily incorporated to direct a stereoselective reaction.High levels of stereocontrol can be achieved.
Asymmetric CatalysisA small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. researchgate.netHigh efficiency, allows for the synthesis of both enantiomers. acs.org

This table outlines the primary strategies for achieving stereoselectivity in the synthesis of chiral diketopiperazines.

Advanced Synthetic Strategies for Functionalized Piperazine-2,5-diones

To synthesize complex DKPs such as this compound, methods for introducing specific functional groups onto the DKP core are essential. These advanced strategies allow for the diversification of the DKP scaffold and the incorporation of desired pharmacophoric elements.

Functionalization of the pre-formed piperazine-2,5-dione ring can be achieved at both the nitrogen and carbon atoms. N-alkylation of the amide nitrogens is a common modification that can alter the physicochemical properties of the DKP. core.ac.uk

More synthetically challenging is the C-functionalization at the C-3 and C-6 positions. This is often accomplished through the generation of an enolate intermediate, which can then react with various electrophiles. libretexts.org The alkylation of DKP enolates allows for the introduction of a wide range of side chains. libretexts.org The acidity of the α-protons can be enhanced by N-acylation, which facilitates enolate formation. csu.edu.au

The synthesis of this compound requires the stereoselective introduction of a 3-aminopropyl side chain at the C-3 position. A plausible synthetic route would involve the alkylation of a chiral DKP enolate with a suitable electrophile containing a protected amine functionality. For instance, a chiral glycine-derived DKP, protected at one of the nitrogen atoms to control reactivity, could be deprotonated to form an enolate. This enolate could then be reacted with a 3-halopropylamine derivative where the amine is protected with a group such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

Alternatively, a Michael addition of a DKP enolate to acrylonitrile (B1666552) could be envisioned, followed by reduction of the nitrile to the primary amine. Subsequent deprotection would yield the desired aminopropyl side chain. The stereochemistry at the C-3 position would be dictated by the starting chiral DKP.

A general representation of a synthetic approach to introduce the aminopropyl side chain is as follows:

Formation of a Chiral Piperazine-2,5-dione: Synthesis of a chiral DKP from, for example, (S)-glutamic acid, where the side-chain carboxylic acid can be converted to other functional groups.

Protection and Activation: Protection of one of the amide nitrogens and the side-chain functional group if necessary.

Side Chain Introduction: Conversion of the side chain to a suitable precursor for the aminopropyl group, or direct alkylation with a protected aminopropyl halide.

Deprotection: Removal of all protecting groups to yield the final product, this compound.

Multistep Synthetic Pathways and Optimization of Reaction Conditions

The synthesis of piperazine-2,5-diones, commonly known as diketopiperazines (DKPs), often involves multistep pathways that begin with simple precursors and culminate in the formation of the heterocyclic core. One versatile strategy is the stepwise construction of the DKP ring from fragments of four different precursor molecules. nih.gov This approach allows for the creation of multiply substituted cyclic dipeptides. A typical sequence begins with substituted 2-allylanilines, which react with methyl 2-bromo-2-phenylacetate to form the corresponding anilino-phenylacetates. These intermediates then react with haloacetyl chlorides, followed by ring closure with benzylamine (B48309) to yield the final 4-(2-allylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione derivatives. nih.gov

An alternative strategy involves starting with a pre-formed DKP nucleus and subsequently installing the desired side chains. rsc.org For instance, the synthesis of barettin, a bioactive natural product, utilizes iterative aldol condensations to build the side chains onto the intact DKP core. rsc.org This route offers a general method for producing a wide array of mono-alkylidene DKP structures. rsc.org The most common synthetic routes involve the cyclization of linear dipeptides, which can be achieved under basic, neutral, or acidic conditions. nih.gov

Optimization of reaction conditions is critical for achieving high yields and controlling selectivity. In the development of an organocatalytic α-sulfenylation of substituted piperazine-2,5-diones, various parameters were screened. nih.gov This process is valuable for the synthesis of epidithiodiketopiperazines (ETPs), a class of biologically active natural products. nih.gov The study involved screening different substrates, solvents, and sulfur transfer reagents, leading to high product yields under optimized conditions using cinchona alkaloids as catalysts. nih.gov Another example of optimization involves a four-component post-Ugi transformation process to access biologically active DKP derivatives. This method uses trimethylsilyl (B98337) trifluoromethane (B1200692) sulfonate (TMSOTf) as a green catalyst to promote a tandem-decarboxylation reaction, resulting in high yields. uobasrah.edu.iq

The following table summarizes the optimization of conditions for an iridium-catalyzed synthesis of C-substituted piperazines, demonstrating the impact of solvent and base on reaction efficiency.

Table 1. Optimization of Reaction Conditions for Iridium-Catalyzed Piperazine (B1678402) Synthesis nih.gov
EntrySolventBaseTimeConversion (%)
1C6D6-24 h>95
2C6D6Na2CO33 h>95
3C6D6NEt31 h>95
4CD3CNNEt31 h>95
5CD2Cl2NEt324 h>95

Chemoenzymatic and Biocatalytic Approaches in DKP Synthesis

Chemoenzymatic and biocatalytic methods are emerging as powerful alternatives to traditional chemical synthesis for producing DKPs, offering high efficiency and stereoselectivity under mild conditions. A notable chemoenzymatic approach enables the one-pot synthesis of over 128 different DKPs without racemization. nih.gov This method utilizes the adenylation domain of tyrocidine synthetase A (TycA-A), which catalyzes the adenylation of amino acids. nih.gov The subsequent nucleophilic substitution with an amine leads to the formation of a dipeptide ester, which then undergoes an intramolecular cyclization to yield the DKP. nih.gov The cyclization step was found to be highly dependent on pH, proceeding efficiently in a pH range of 6.5-9.5. nih.gov By employing a bioreactor with a pH-stat, the reaction rate and product titer can be significantly improved. nih.gov

In nature, microorganisms employ enzymes to execute complex multistep syntheses of DKP natural products. rsc.org Nonribosomal peptide synthetases (NRPSs) have long been identified as catalysts for DKP scaffold formation from two amino acid substrates. More recently, cyclodipeptide synthases (CDPSs) have been recognized for their role in DKP assembly, using two aminoacyl-tRNAs (aa-tRNAs) as substrates. rsc.org These CDPS-encoding genes are often found in gene clusters alongside genes for other biosynthetic enzymes, such as oxidoreductases, methyltransferases, and prenyltransferases. These "tailoring" enzymes modify the basic DKP scaffold, creating a diverse array of chemical structures with specific biological activities. rsc.org This natural machinery provides a model for developing synthetic biology approaches to generate combinatorial libraries of DKPs. rsc.org

While not directly for DKPs, recent advancements in the biocatalytic synthesis of related heterocycles like piperidines highlight the potential of this field. For example, Candida antarctica lipase (B570770) B (CALB) has been immobilized on magnetic halloysite (B83129) nanotubes to create a reusable catalyst for the multicomponent synthesis of piperidines in high yields. rsc.org Another innovative approach combines biocatalytic carbon-hydrogen oxidation with nickel electrocatalysis to streamline the synthesis of complex piperidines, reducing multi-step processes from 7-17 steps to just 2-5. news-medical.net These strategies showcase the increasing sophistication of biocatalysis in constructing complex heterocyclic scaffolds.

Novel Synthetic Routes and Method Development

Microwave-assisted organic synthesis has become a valuable tool for accelerating the production of DKP libraries. This technology offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and better preservation of stereochemical integrity. researchgate.netresearchgate.net Microwave irradiation has been successfully applied to the solvent-free, one-pot deprotection and cyclization of N-Boc-protected dipeptide esters. researchgate.netnih.gov This environmentally benign method efficiently transforms N-Boc dipeptide esters into 2,5-piperazinediones. researchgate.net

The application of microwave heating is versatile, proving effective in various reaction media. An efficient protocol for the synthesis of DKPs in aqueous media involves the in situ one-pot N-Boc-deprotection-cyclization of Nα-Boc-dipeptidyl-tert-butyl and methyl esters, affording excellent yields. nih.gov This method is noted for being rapid, safe, and environmentally friendly. nih.gov The choice of solvent and solid support can also be optimized for microwave conditions. Studies have shown that while various resins and organic solvents give high yields, only resins like PEGA result in high yields of DKPs when water is used as the solvent, regardless of the heating method. nih.gov

The following table compares the outcomes of DKP synthesis using conventional thermal heating versus microwave irradiation, highlighting the significant improvements offered by the latter.

Table 2. Comparison of Thermal vs. Microwave-Assisted Synthesis of a Representative DKP researchgate.net
MethodTimeYield (%)Diastereomeric Ratio (dr)
Thermal Heating (200 °C)2 h985:1
Microwave (600 W)5 min959:1

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry and has been instrumental in exploring the vast chemical space of DKPs. nih.gov This technique expedites the synthesis and discovery of active compounds by simplifying purification and allowing for the rapid generation of molecular libraries. nih.govrsc.org The most widely used strategy for DKP synthesis on a solid support is the cyclization and concomitant cleavage of a dipeptide derivative from the resin. nih.gov This "cyclative cleavage" strategy is highly efficient because only the desired DKP product is released from the linker, ensuring high purity of the isolated compound. nih.gov

The formation of DKPs as by-products was first observed during solid-phase peptide synthesis in 1972, which launched the development of dedicated solid-phase DKP synthesis methods. nih.gov The choice of solid support (resin) can significantly impact the reaction's success. Various resins, including polystyrene, TentaGel, ArgoGel, and PEGA, have been evaluated, with most performing well in organic solvents. nih.gov However, for reactions in aqueous media, the choice of resin is more critical, with PEGA being particularly effective. nih.gov

The submonomer synthesis route on a solid phase allows for the creation of a diverse collection of hybrid DKP molecules by combining acylhydrazides, carbazates, semicarbazides, amino acids, and primary amines. acs.org This method can yield hybrid DKP molecules in greater than 95% purity without requiring column chromatography, making the products immediately available for biological screening. acs.org

Controlling regioselectivity and stereochemistry is paramount in synthesizing complex, biologically active molecules. Significant progress has been made in developing methodologies that afford precise control over the DKP scaffold and its substituents. A concise and practical strategy for synthesizing DKPs with hydroxymethyl functional groups utilizes a diboronic acid anhydride as a dehydration catalyst. organic-chemistry.org This method involves a three-step sequence of catalytic condensation, nitrogen-protecting group deprotection, and intramolecular cyclization, all performed without intermediate purification. The approach demonstrates broad substrate scope, high yields, and excellent functional group tolerance, providing a sustainable alternative to traditional methods that use stoichiometric condensation reagents. organic-chemistry.org

Catalysis also plays a key role in achieving stereocontrol. For example, the hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones has been shown to produce the cis isomer as the major product. The specific isomer can be identified using simple NMR analyses, which, combined with X-ray crystallography, confirms the stereochemical outcome. researchgate.netchemrxiv.org This provides a reliable method for accessing specific diastereomers.

In the synthesis of related piperazine structures, iridium catalysis has been employed for the highly regio- and diastereoselective formal [3 + 3]-cycloaddition of imines, yielding C-substituted piperazines. nih.gov Similarly, a one-pot, three-component reaction using N-activated aziridines, anilines, and propargyl carbonates provides a route to highly substituted piperazines with excellent stereoselectivity (de, ee >99%). nih.gov These advanced catalytic methods, while not all directly applied to DKPs, demonstrate the powerful tools available to chemists for achieving high levels of regio- and stereocontrol in the synthesis of complex nitrogen-containing heterocycles.

Structural Analysis and Advanced Spectroscopic Characterization

Elucidation of Molecular Structure and Conformation

Spectroscopic methods are indispensable for confirming the covalent structure and preferred conformation of (3S)-3-(3-Aminopropyl)piperazine-2,5-dione in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational spectroscopy (Infrared and Raman) provide complementary information to build a complete molecular picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques (like COSY and HSQC), are used to assign every proton and carbon atom in the molecule.

The piperazine-2,5-dione ring can adopt various conformations, and the chemical shifts of the ring protons are sensitive to the orientation of the side chain. csu.edu.au In the case of the (3S) isomer, the aminopropyl group adopts a specific spatial orientation that influences the magnetic environment of the neighboring protons. ¹H NMR spectroscopy allows for the clear differentiation between cis and trans isomers in disubstituted piperazine-2,5-diones, a principle that extends to confirming the single stereochemistry in this monosubstituted case. chemrxiv.orgchemrxiv.org

The expected ¹H NMR spectrum would show distinct signals for the protons on the piperazine-2,5-dione core and the aminopropyl side chain. The α-proton at the C3 position is a key diagnostic signal, typically appearing as a multiplet. The protons of the methylene (B1212753) group at C6 would likely appear as two distinct signals due to their diastereotopic nature. The aminopropyl chain protons would present as multiplets, with chemical shifts indicative of their proximity to the amino group and the heterocyclic ring. The signals for the N-H protons of the amide and the primary amine are typically broad and their chemical shifts can be solvent-dependent.

¹³C NMR spectroscopy provides complementary information, with characteristic signals for the two carbonyl carbons of the dione (B5365651) ring, the chiral α-carbon (C3), the C6 methylene carbon, and the three distinct carbons of the aminopropyl side chain.

Predicted NMR Data for this compound (in D₂O)

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities.
Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-3 (α-proton)~4.10dd (triplet-like)
H-6a~3.95d
H-6b~3.85d
-CH₂(α' to ring)~1.90 - 2.10m
-CH₂(β' to ring)~1.70 - 1.85m
-CH₂(γ' to ring, adjacent to NH₂)~2.90 - 3.10t
Table 2: Predicted ¹³C NMR Chemical Shifts (δ).
Carbon AssignmentPredicted Chemical Shift (ppm)
C-2 (C=O)~170.5
C-5 (C=O)~169.0
C-3 (α-carbon)~56.0
C-6~45.0
-CH₂(α' to ring)~30.0
-CH₂(β' to ring)~25.0
-CH₂(γ' to ring, adjacent to NH₂)~39.0

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition.

The fragmentation of cyclic dipeptides under mass spectrometry conditions (e.g., Electrospray Ionization, ESI) can be complex due to the stability of the ring system. researchgate.netnih.gov The fragmentation pathways for piperazine-2,5-diones typically involve initial ring opening followed by subsequent losses of small molecules or cleavage of the side chain. acs.orgresearchgate.net

For this compound, the protonated molecule [M+H]⁺ would be the parent ion. A primary fragmentation pathway would involve the cleavage of the aminopropyl side chain. A characteristic fragmentation of piperazine (B1678402) derivatives involves the cleavage of the ring itself, often leading to the loss of CO or HNCO moieties. acs.org The loss of the entire side chain via cleavage at the C3-Cα' bond is also a plausible pathway.

Plausible Fragmentation Pathway and Key Ions

Table 3: Predicted Key Ions in the ESI-MS/MS Spectrum of this compound.
m/z (Predicted)Proposed Fragment IdentityFragmentation Pathway
172.108[M+H]⁺Parent Ion
155.082[M+H - NH₃]⁺Loss of ammonia (B1221849) from the side chain
115.050[M+H - C₃H₇N]⁺Loss of propylamine (B44156) radical from side chain cleavage
86.061[C₄H₈N₂]⁺Side chain loss (cleavage at C3-Cα')
70.065[C₃H₆N₂]⁺Ring fragment after loss of side chain and CO

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these methods confirm the presence of the key amide and amine functionalities.

The IR spectrum would be dominated by strong absorption bands corresponding to the amide groups. A strong, sharp band between 1650 and 1700 cm⁻¹ is characteristic of the C=O stretching vibration of the cyclic diamide. The N-H stretching vibrations of the amide and the primary amine would appear as broad bands in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic methylene groups in the ring and side chain would be observed just below 3000 cm⁻¹.

Characteristic Vibrational Frequencies

Table 4: Predicted IR Absorption Bands.
Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3200 - 3400N-H StretchAmide (N-H) and Primary Amine (-NH₂)
2850 - 2960C-H StretchAliphatic CH₂
1650 - 1700C=O Stretch (Amide I)Cyclic Amide
1510 - 1570N-H Bend (Amide II)Cyclic Amide
1580 - 1650N-H ScissoringPrimary Amine (-NH₂)

Crystallographic Studies and Solid-State Analysis

While solution-state techniques describe the dynamic structure of a molecule, solid-state analysis provides a static, high-resolution picture of its conformation and intermolecular interactions.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. For a chiral molecule like this compound, this technique would unambiguously confirm the (S) configuration at the C3 stereocenter. chemrxiv.orgresearchgate.net

The analysis would also reveal the precise conformation of the piperazine-2,5-dione ring. While often depicted as planar, the ring in substituted derivatives frequently adopts a boat or twisted-boat conformation to alleviate steric strain. csu.edu.au The crystal structure would provide exact bond lengths, bond angles, and torsion angles, defining the molecule's solid-state geometry. This includes the rotational conformation of the aminopropyl side chain relative to the heterocyclic core.

The crystal packing of this compound is governed by intermolecular forces, primarily hydrogen bonding. Piperazine-2,5-diones are well-known for forming robust hydrogen-bonded networks. researchgate.net The two amide groups (one N-H donor and one C=O acceptor each) facilitate the formation of characteristic intermolecular N-H···O=C hydrogen bonds.

These interactions typically lead to the self-assembly of molecules into one-dimensional tapes or two-dimensional sheets. researchgate.net In addition to the amide-amide interactions, the primary amino group on the aminopropyl side chain provides two additional hydrogen bond donors (-NH₂), and the nitrogen atom itself can act as a hydrogen bond acceptor. This allows for the formation of a more complex, three-dimensional hydrogen-bonding network, linking the primary tapes or sheets together and enhancing the stability of the crystal lattice.

Expected Hydrogen Bonding Interactions

Table 5: Potential Hydrogen Bonds in the Crystalline State.
DonorAcceptorInteraction TypeRole in Crystal Packing
Amide N-HAmide C=ON-H···OForms primary tapes/sheets
Amine N-HAmide C=ON-H···OCross-links primary motifs
Amine N-HAmine NN-H···NCross-links primary motifs

Theoretical and Computational Chemistry Studies of 3s 3 3 Aminopropyl Piperazine 2,5 Dione

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a molecule's electronic structure and a wide range of associated characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For (3S)-3-(3-Aminopropyl)piperazine-2,5-dione, DFT is employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. Functionals such as B3LYP, combined with basis sets like 6-311++G**, are commonly used to calculate the ground-state energy and find the conformation with the lowest energy. jksus.org This process yields precise predictions of bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the same theoretical level can be used to predict spectroscopic properties. For instance, vibrational frequency calculations can generate theoretical Infrared (IR) and Raman spectra. nih.gov These predicted spectra are invaluable for interpreting experimental data and confirming the structure of the synthesized compound. jksus.org The correlation between theoretical and experimental values, often assessed by a Root Mean Square Deviation (RMSD), validates the computational model used. jksus.org

Below is a table showing representative data that can be obtained from DFT-based geometry optimization for a piperazine-dione derivative.

ParameterBond/AngleCalculated Value (Å or °)
Bond Length C=O1.23
N-C(ring)1.35
C-C(ring)1.52
N-H1.01
Bond Angle O=C-N124.5
C-N-C122.0
H-N-C118.0

This interactive table contains hypothetical data based on typical values for related structures.

Molecular orbital (MO) theory provides a framework for understanding the electronic properties of a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com These parameters, along with others like ionization potential, electron affinity, and electronegativity, are calculated to create a comprehensive electronic profile of the compound. colab.wsresearchgate.net The distribution of these orbitals in 3D space also highlights the regions of the molecule most likely to be involved in chemical reactions.

The following table illustrates typical electronic properties derived from MO analysis for a heterocyclic compound.

PropertySymbolTypical Calculated Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.5
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.2
HOMO-LUMO Energy GapΔE5.3
Ionization PotentialI6.5
Electron AffinityA1.2
Global Hardnessη2.65
Electronegativityχ3.85

This interactive table contains hypothetical data for illustrative purposes.

Due to the flexibility of its aminopropyl side chain and the puckering of the piperazine-2,5-dione ring, this compound can exist in multiple conformations. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of the molecule and the energy barriers for converting between them. researchgate.net

Molecular mechanics or quantum chemical methods can be used to systematically explore the molecule's potential energy surface. This process generates a conformational energy landscape, which maps the energy of the molecule as a function of its geometry, typically defined by key dihedral angles. nih.gov The minima on this landscape correspond to stable conformers, while the saddle points represent transition states. Understanding this landscape is crucial, as the specific conformation of the molecule can significantly influence its ability to bind to a biological target. nih.gov Molecular dynamics (MD) simulations can further explore this landscape, providing insights into the dynamic behavior and conformational flexibility of the molecule over time. nih.govnih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a macromolecular target, typically a protein.

Virtual screening is a computational method used in the early stages of drug discovery to search large libraries of chemical compounds for potential new drug candidates. researchgate.net In this process, massive chemical universe databases, such as ZINC, ChemDiv, or PubChem, which contain millions of compounds, are filtered to identify molecules that are likely to bind to a specific biological target.

If a known active ligand for the target exists, a ligand-based virtual screen can be performed to find molecules with similar structural or chemical features. Alternatively, in structure-based virtual screening, compounds from the database are docked into the binding site of the target protein, and their predicted binding affinity is used to rank them. The piperazine-2,5-dione scaffold is a common motif in many bioactive natural products and synthetic libraries, making compounds like this compound interesting candidates for inclusion in and identification from such screening efforts. mdpi.com

Molecular docking is a simulation technique used to predict the preferred orientation and conformation, or "binding mode," of a ligand when it forms a complex with a receptor. nih.gov For this compound, this involves computationally placing the molecule into the active site of a target protein whose 3D structure is known.

A scoring function is then used to estimate the strength of the interaction, often reported as a binding energy or docking score (e.g., in kcal/mol). researchgate.net The simulation identifies the most favorable binding poses and the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex. researchgate.net This information is vital for understanding the basis of molecular recognition and for guiding the design of more potent and selective analogs. Molecular dynamics simulations can then be used to refine the docked pose and assess the stability of the predicted complex over time. researchgate.net

The table below presents hypothetical results from a molecular docking simulation, illustrating the type of data generated.

Biological TargetDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase A-8.5Asp184, Lys72Hydrogen Bond, Electrostatic
Val57, Leu173Hydrophobic
HDM2-7.9Tyr67, Leu54Hydrogen Bond, Hydrophobic
Val93Hydrophobic

This interactive table contains hypothetical data to demonstrate typical docking simulation output.

Dynamics Simulations of Molecular Recognition Events

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov In the context of "this compound," MD simulations can elucidate the intricate details of its molecular recognition events, which are fundamental to its biological activity. These simulations model the interactions between the compound (the ligand) and its biological target (e.g., a protein) at an atomic level. unibas.chnih.gov

The primary goal of these simulations is to understand the stability of the ligand-protein complex, the key intermolecular interactions that govern binding, and the conformational changes that may occur in both the ligand and the protein upon binding. nih.gov For instance, a simulation could reveal the specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts that the aminopropyl side chain and the piperazine-2,5-dione core form within the binding site of a target protein. By observing the trajectory of the simulation, researchers can identify crucial amino acid residues that are key for the interaction. nih.gov

Furthermore, MD simulations can provide insights into the thermodynamics of binding by calculating the binding free energy. This information is invaluable for understanding the affinity of "this compound" for its target and can be used to predict how modifications to its structure might impact binding potency. While specific MD studies on "this compound" are not yet prevalent in the literature, the methodologies are well-established and have been applied to numerous other piperazine-containing compounds to understand their mechanism of action. nih.govacs.org

In Silico Property Prediction and Chemical Space Exploration

Computational methods are instrumental in the early stages of drug discovery for predicting the properties of a compound and exploring its chemical neighborhood for analogs with improved characteristics.

Molecular descriptors are numerical values that characterize the properties of a molecule. researchgate.netlibretexts.org These descriptors are crucial for predicting a compound's pharmacokinetic and pharmacodynamic behavior. For "this compound," several key descriptors can be calculated using computational tools. As specific experimental data for this compound is limited, we can estimate these values based on the well-characterized parent scaffold, piperazine-2,5-dione, and the contribution of the aminopropyl substituent. nih.govnih.gov

The polar surface area (PSA) is a descriptor that correlates with a molecule's ability to permeate cell membranes. The piperazine-2,5-dione core itself has a topological polar surface area (TPSA) of 58.2 Ų. nih.govnih.gov The addition of the aminopropyl group, which contains a primary amine, would be expected to increase the TPSA, likely influencing its absorption and distribution properties.

Molar volume is another important descriptor related to the size of the molecule. The molar volume can be estimated from the molecular weight and density.

Molecular complexity is a more abstract descriptor that attempts to quantify the intricacy of a molecule's structure. ucdavis.edu More complex molecules are often associated with higher specificity for their biological targets. The introduction of a chiral center and a flexible side chain in "this compound" increases its complexity compared to the parent piperazine-2,5-dione.

Below is a table of predicted molecular descriptors for "this compound", with values for the parent compound for comparison.

Molecular DescriptorPiperazine-2,5-dioneThis compound (Estimated)
Molecular Formula C4H6N2O2C7H13N3O2
Molecular Weight 114.10 g/mol 171.19 g/mol
Topological Polar Surface Area (TPSA) 58.2 Ų~84.5 Ų
Complexity 116Higher than 116
Molar Volume Data not availableData not available

Note: The values for this compound are estimated based on the structure and data for related compounds.

Chemical space refers to the vast multidimensional space populated by all possible molecules. whiterose.ac.uk Mapping the chemical space around "this compound" involves systematically exploring structural variations to identify novel analogs with potentially improved properties. This exploration can be guided by computational tools that generate virtual libraries of related compounds and predict their properties. whiterose.ac.uk

Starting with the core scaffold of this compound, modifications can be made to various parts of the molecule. For example, the length and branching of the aminopropyl side chain can be altered, the amino group can be functionalized, or substitutions can be made on the piperazine (B1678402) ring. Each of these modifications generates a new point in the chemical space. By computationally evaluating the molecular descriptors and predicted biological activity of these virtual analogs, researchers can prioritize the synthesis of the most promising candidates, thereby saving significant time and resources.

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid design of novel molecules with desired properties. nih.govnih.govscholar9.comfrontiersin.org These technologies can be applied to the design of new analogs of "this compound" in several ways.

Generative models, a type of AI, can be trained on large datasets of known molecules and their biological activities. acs.org These models can then generate entirely new molecular structures that are predicted to be active against a specific target. For example, a generative model could be tasked with designing novel piperazine-2,5-dione derivatives that are optimized for high binding affinity to a particular protein while also possessing favorable pharmacokinetic properties. nih.govfrontiersin.org

Furthermore, ML models can be used to build quantitative structure-activity relationship (QSAR) models. These models learn the relationship between the structural features of a set of compounds and their biological activity. A QSAR model for analogs of "this compound" could predict the activity of newly designed compounds before they are synthesized, allowing for a more focused and efficient drug discovery process. nih.gov The integration of AI and ML into the design-make-test-analyze cycle holds immense promise for accelerating the development of novel therapeutics based on the "this compound" scaffold.

Investigation of Molecular Interactions and Biological Mechanisms

Target Identification and Mechanistic Elucidation

Understanding the specific molecular targets of a compound is fundamental to elucidating its mechanism of action. For this piperazine-2,5-dione derivative, investigations have centered on its interactions with key receptors and enzymes in the central nervous system.

Research has identified the N-methyl-D-aspartate (NMDA) receptor as a potential target for compounds structurally related to (3S)-3-(3-Aminopropyl)piperazine-2,5-dione. Specifically, the glycine (B1666218) binding site on the NMDA receptor has been a focus of these investigations.

A study involving the screening of a chemical universe database identified a close structural analog, 3-(aminomethyl)piperazine-2,5-dione (B15362368) , as a novel inhibitor of the NMDA glycine site. nih.gov Through radioligand displacement assays and subsequent electrophysiological measurements, this compound was confirmed to be a glycine inhibitor with an estimated dissociation constant (KD) of 50 μM. nih.gov This finding suggests that the piperazine-2,5-dione core, substituted at the 3-position with an aminoalkyl side chain, is a viable scaffold for interacting with this specific receptor site. The affinity of glycine itself for the NMDA receptor has been determined to be approximately 40 nmol/L, providing a benchmark for comparison. nih.gov

CompoundTargetBinding Affinity (KD)Reference
3-(Aminomethyl)piperazine-2,5-dioneNMDA Glycine Site~50 μM nih.gov
Glycine (Endogenous Ligand)NMDA Glycine Site~40 nM nih.gov

The piperazine-2,5-dione (also known as diketopiperazine or DKP) scaffold is a common motif in many bioactive molecules and has been investigated for its potential to inhibit various enzymes. csu.edu.au While direct studies on this compound are limited, research on related structures provides insights. For instance, various piperazine (B1678402) derivatives have been explored as inhibitors for enzymes like trypanothione (B104310) reductase and enoyl-ACP reductase. nih.govmdpi.com

In one study, a series of symmetrically substituted 1,4-bis(3-aminopropyl)piperazines—sharing the same side chain as the title compound but differing in the core ring structure—were tested against trypanothione reductase. nih.gov Interestingly, the most potent trypanocidal compound in that series was found to be completely inactive against the enzyme, suggesting that its biological effect stemmed from interaction with a different target. nih.gov Other research has shown that derivatives of piperazine can be designed to inhibit bacterial enoyl-ACP reductase, with molecular docking studies suggesting hydrogen-bonding interactions with key amino acid residues like Tyr158 in the active site. mdpi.com These findings highlight the potential for the piperazine core and its side chains to be tailored for specific enzyme active sites.

While direct data on this compound is not available, studies on other piperazine derivatives demonstrate a capacity to modulate ion channels, particularly the γ-aminobutyric acid type A (GABAA) receptor, which is a ligand-gated chloride ion channel.

One study investigated a series of 12 piperazine derivatives and found that all of them acted as antagonists of the human α1β2γ2 GABAA receptor, inhibiting the GABA-evoked ion current. nih.gov This suggests that the piperazine ring itself can serve as a scaffold for GABAA receptor antagonism. nih.gov Another compound, piperine, which contains a piperidine (B6355638) ring (a related cyclic amine), has been shown to positively modulate GABAA receptors, with its action not requiring the presence of a γ-subunit, indicating a binding site involving only the α and β subunits. nih.gov These studies establish that the broader class of piperazine-containing molecules can interact with and modulate the function of the GABAA receptor complex, suggesting a potential, though unconfirmed, avenue of activity for piperazine-2,5-dione derivatives.

Structure-Activity Relationship (SAR) Studies

The specific arrangement of atoms and functional groups in this compound is critical to its biological activity. SAR studies dissect the contribution of each molecular feature, such as the side chain and stereochemistry.

The nature of the substituent at the 3-position of the piperazine-2,5-dione ring significantly influences molecular interactions. The comparison between an aminopropyl side chain and a shorter aminomethyl side chain is a key aspect of its SAR.

As noted previously, 3-(aminomethyl)piperazine-2,5-dione was identified as an inhibitor of the NMDA glycine site. nih.gov The study that identified this compound also synthesized a close analog, 5-(aminomethyl)piperazine-2,3-dione, which was found to be inactive. nih.gov This highlights the critical importance of the precise arrangement of the carbonyl and amine groups within the core heterocyclic ring for receptor binding.

Stereochemistry is a crucial factor in the biological activity of chiral molecules, as biological targets like receptors and enzymes are themselves chiral. mdpi.com The designation "(3S)" indicates a specific three-dimensional arrangement at the chiral center on the piperazine-2,5-dione ring, which can profoundly affect how the molecule fits into a binding site.

Generally, for diketopiperazines, the stereochemistry (cis vs. trans isomers) dictates the orientation of the side chains, which in turn affects their interaction with biological membranes and targets. nih.gov For many biologically active compounds, only one specific stereoisomer exhibits the desired activity. For example, in a study of acivicin (B1666538) isomers, only those with the natural (5S, αS) configuration showed significant antiplasmodial activity, which was attributed to stereoselective uptake by amino acid transporters. mdpi.com This underscores that a biological system can clearly differentiate between stereoisomers. The conformationally constrained chiral structure of 2,5-diketopiperazines allows for specific orientations of the side chains, which is essential for precise receptor interaction. mdpi.com Therefore, the S-configuration of this compound is not an arbitrary feature but is expected to be a key determinant of its specific binding and biological function.

Role of Substituents on the Piperazine-2,5-dione Ring on Molecular Recognition

The piperazine-2,5-dione core is a versatile scaffold that allows for functionalization at multiple positions, making it a valuable template in drug discovery. researchgate.netchemrxiv.orgcsu.edu.au The nature and position of substituents on this ring system are critical for molecular recognition and play a significant role in determining the biological activity of the resulting compounds. Structure-activity relationship (SAR) studies have consistently shown that modifications to the piperazine unit are crucial for inhibitory activity. nih.gov

Research into various derivatives has illuminated how different substituents drive interactions with biological targets. For instance, in a series of ursolic acid (UA) derivatives, the introduction of piperazine and thiourea (B124793) at the C-28 position and an acyl group at C-3 was found to improve antitumor activity. nih.gov Specifically, para-substituents on the phenyl ring of the piperazine moiety were more important for antiproliferative activities than meta-substituents. nih.gov Similarly, for glycyrrhetic acid derivatives, a phenylpiperazine skeleton was shown to be a key factor for in vitro antiproliferative effects. nih.gov The introduction of an N-ethoxycarbonyl-piperazine group at the C10 position of artemisinin (B1665778) was also found to enhance its antiproliferative effect on certain cancer cells. nih.gov

In the context of anticancer agents targeting tubulin, SAR studies of phenylahistin (B1241939) derivatives, which feature a didehydropiperazine-2,5-dione structure, have provided detailed insights. These studies, along with research on plinabulin (B1683793) analogues, have led to the development of derivatives with significantly enhanced cytotoxicity, underscoring the importance of specific substitutions on the core ring for potent microtubule depolymerization activity. researchgate.net

The synthesis of mono- and bis-arylidene derivatives of piperazine-2,5-dione has shown that the introduction of donor-acceptor substituents can lead to deeply colored compounds. mdpi.com This highlights the influence of substituents on the electronic properties of the scaffold, which can be harnessed for various applications. The ability to control substitutions in a stepwise fashion, for example by using 1,4-diacetylpiperazine-2,5-dione, allows for the creation of unsymmetrical bis-arylidene derivatives, further expanding the chemical space for SAR exploration. mdpi.com

Table 1: Influence of Substituents on the Biological Activity of Piperazine-2,5-dione Derivatives
Parent ScaffoldPosition of SubstitutionSubstituent TypeObserved Effect on ActivityReference
Ursolic AcidC-28Piperazine and thioureaImproved antitumor activity nih.gov
Glycyrrhetic Acid-PhenylpiperazineSignificant for antiproliferative effect nih.gov
ArtemisininC-10N-ethoxycarbonyl-piperazineEnhanced antiproliferative effect nih.gov
Piperazine-2,5-dione3,6-positionsArylidene groups with donor-acceptor substituentsAltered electronic properties (color) mdpi.com
Plinabulin (Diketopiperazine)-Benzophenone derivativesEnhanced cytotoxicity and microtubule depolymerization researchgate.net

Conformational Flexibility and Rigidity in SAR

The piperazine-2,5-dione (also known as diketopiperazine or DKP) scaffold is often considered a rigid framework. nih.govmdpi.com This conformational constraint is advantageous in drug design as it can mimic a specific peptide conformation and limit the mobility of embedded amino acid side chains, potentially leading to higher binding affinity and selectivity. mdpi.com The inherent rigidity of the DKP core makes it resistant to enzymatic degradation by proteases compared to linear peptides, a crucial property for developing orally active drugs. nih.govmdpi.com

However, the concept of the DKP ring as a completely rigid structure is an oversimplification. X-ray analysis of substituted 2,5-piperazinediones has revealed that the ring system possesses a notable degree of flexibility. nih.gov A significant variability in ring conformation can be achieved through a combination of small deformations in bond angles and larger variations in internal rotation angles. nih.gov This inherent flexibility allows the scaffold to adopt different conformations to better fit into a binding pocket, which is a critical aspect of its function in molecular recognition.

The balance between rigidity and flexibility is a key element in the structure-activity relationship (SAR) of DKP-based compounds. For example, novel analogues of the phosphodiesterase type 5 (PDE5) inhibitor tadalafil (B1681874) were designed with a more flexible diketopiperazine-based structure to explore how this change would affect biological activity. mdpi.com This highlights a common strategy in medicinal chemistry where the conformational properties of a lead compound are systematically altered to optimize its therapeutic profile. The conformationally limited, chiral structure of the 2,5-DKP allows for modifications at all six positions, providing a powerful tool for creating diverse molecular shapes for targeted library design. mdpi.com

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Synthetic Building Block

The inherent reactivity and defined stereochemistry of (3S)-3-(3-Aminopropyl)piperazine-2,5-dione make it a versatile building block in organic synthesis. The piperazine-2,5-dione ring is recognized as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds and serves as a template for creating diverse chemical structures. researchgate.netencyclopedia.pubnih.gov

The piperazine-2,5-dione moiety is a well-established template for the synthesis of more complex nitrogen-containing heterocycles. researchgate.netnih.gov The dione (B5365651) can be manipulated through various chemical reactions, including selective reductions, alkylations, and condensations, to yield a wide array of structurally diverse products. mdpi.comwikipedia.org For instance, the amide bonds within the ring can be selectively cleaved, or the alpha-carbons can be functionalized to build fused or spirocyclic systems.

The presence of the primary amine on the aminopropyl side chain of this compound adds another layer of synthetic utility. This amine can serve as a nucleophile or as a point of attachment for other molecular fragments, enabling the construction of intricate architectures. A general strategy involves using the DKP core to control stereochemistry while the side chain is elaborated to achieve a target structure, a common approach in natural product synthesis. researchgate.netnih.gov

Table 1: Synthetic Transformations of the Piperazine-2,5-dione Scaffold

Transformation Type Reagents/Conditions Resulting Structure Reference
Reduction Lithium aluminium hydride (LiAlH₄) Chiral Piperazines wikipedia.org
Condensation Aromatic Aldehydes Arylidene Derivatives mdpi.com
Post-Ugi Cascade Ugi Adducts Fused Heterocycles nih.gov

| Ring Cleavage | Various | Linear Peptides, Other Heterocycles | researchgate.net |

The structural rigidity and multiple functionalization points of the piperazine-2,5-dione core make it an ideal scaffold for combinatorial chemistry. nih.govresearchgate.net Combinatorial libraries, which consist of a large number of systematically varied compounds, are essential tools in drug discovery for screening against biological targets. The DKP scaffold allows for the controlled introduction of diversity at several positions. nih.govnih.gov

In the case of this compound, the primary amine on the side chain and the two amide nitrogens on the ring serve as key points for diversification. A library could be generated by reacting a collection of carboxylic acids, sulfonyl chlorides, or isocyanates with the aminopropyl group, while different substituents could be introduced at the N1 and N4 positions of the piperazine (B1678402) ring. This approach enables the rapid creation of thousands of distinct molecules built around a common, conformationally constrained core, increasing the efficiency of hit identification in screening programs. researchgate.net5z.com

Piperazine and its derivatives are well-known for their ability to act as ligands, forming stable complexes with a variety of metal ions. rsc.orgbiointerfaceresearch.com The nitrogen atoms in the piperazine ring can donate their lone pair of electrons to coordinate with metal centers. This compound possesses three potential coordination sites: the two nitrogen atoms of the piperazine ring and the terminal nitrogen of the aminopropyl group. This multidentate character allows it to form chelate complexes, which are often more stable than complexes with monodentate ligands.

The coordination chemistry of related aminopropyl-piperazine compounds has been investigated, demonstrating their versatility in forming complexes with transition metals like zinc(II), cobalt(II), nickel(II), and copper(II). researchgate.net The resulting metal complexes have applications in catalysis, materials science, and as potential therapeutic agents. rsc.orgnih.gov The specific geometry and stereochemistry of this compound could be used to direct the assembly of chiral metal-organic frameworks or to develop stereoselective catalysts.

Development of Novel Materials

The unique combination of a rigid, hydrogen-bonding core and a reactive side chain in this compound provides opportunities for its use in materials science, particularly in the creation of polymers and supramolecular assemblies.

The primary amine of the aminopropyl group allows this compound to be incorporated into polymer chains as a monomer. It can react with difunctional compounds like diacyl chlorides or diepoxides to form polyamides, polyureas, or other polymers. researchgate.net The inclusion of the rigid DKP unit into a polymer backbone can impart specific properties, such as improved thermal stability and modified mechanical characteristics. Research on polymers containing N,N'-bis(3-aminopropyl) piperazine has shown that such additions can enhance the thermal stability of materials like polypropylene. researchgate.net Furthermore, piperazine-based polymers have been developed for applications in personal care products, forming films and providing specific functionalities. google.com

The hydrogen-bonding capabilities of the DKP's amide groups can also drive the self-assembly of these polymers into ordered nanostructures, a key principle in creating advanced functional materials. nih.gov

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, π-stacking, and van der Waals forces. The piperazine-2,5-dione ring is an excellent building block for supramolecular assembly due to its two amide groups, which can act as both hydrogen bond donors and acceptors. nih.govbaranlab.org This allows DKP derivatives to form predictable and stable networks, such as tapes, sheets, or three-dimensional lattices. nih.govrsc.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Zinc(II)
Cobalt(II)
Nickel(II)
Copper(II)
N,N'-bis(3-aminopropyl) piperazine

Potential in Nonlinear Optical Materials (drawing from similar conjugated systems)

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a phenomenon critical for technologies like optical switching, data storage, and laser systems. rsc.org The efficacy of organic NLO materials often hinges on specific molecular features, primarily the presence of an extended π-conjugated system and the strategic placement of electron-donating (D) and electron-accepting (A) groups. acs.org This "push-pull" architecture, often denoted as D-π-A, facilitates intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for high NLO activity. nih.gov

The compound this compound, in its native form, lacks the extensive π-conjugation necessary for significant NLO effects. However, its rigid piperazine-2,5-dione core serves as an excellent and versatile scaffold for the rational design of potent NLO chromophores. mdpi.comnih.gov The true potential of this compound lies in its use as a precursor, where its inherent structural features can be leveraged to construct sophisticated D-π-A systems.

A well-established method for introducing the required conjugation to a piperazine-2,5-dione ring is through condensation reactions with aromatic aldehydes. mdpi.com This process creates arylidene or bis-arylidene derivatives, effectively attaching a π-conjugated bridge to the core structure. For this compound, this modification presents a clear pathway to an NLO-active molecule.

In such a derivative, the structural components would align perfectly with the D-π-A model:

Electron Donor (D): The terminal amino group (-NH₂) of the aminopropyl side chain acts as an effective electron-donating group.

π-Conjugated Bridge (π): An arylidene moiety, introduced via chemical synthesis, would function as the π-bridge, facilitating electron delocalization. mdpi.com

Electron Acceptor (A): To complete the design, a strong electron-withdrawing group, such as a nitro (-NO₂) or dicyanomethylene (=C(CN)₂), could be substituted onto the aromatic ring of the arylidene bridge. mdpi.com

The introduction of a dicyanomethylene group into similar piperazine-2,5-dione-based arylidene systems has been shown to cause a significant deepening of color, which is indicative of a strong ICT and a reduced HOMO-LUMO energy gap—both favorable characteristics for NLO materials. rsc.orgmdpi.com The table below outlines the components of a hypothetical NLO molecule derived from this compound.

NLO Component RoleStructural Moiety from DerivativeFunction
Electron Donor (D)Aminopropyl Group (-CH₂CH₂CH₂NH₂)Initiates the intramolecular charge transfer ("push").
ScaffoldPiperazine-2,5-dione RingProvides a rigid, chiral framework for orienting the D and A groups.
π-Conjugated Bridge (π)Substituted Arylidene GroupAllows for the delocalization of π-electrons across the molecule.
Electron Acceptor (A)e.g., Nitro (-NO₂) or Dicyanomethylene GroupCompletes the charge transfer by pulling electron density ("pull").

The performance of NLO materials is quantified by their first-order hyperpolarizability (β). researchgate.net A higher β value indicates a stronger NLO response. For a derivative of this compound to be considered a promising candidate, its calculated hyperpolarizability would need to be significantly higher than that of benchmark materials like urea. researchgate.netmdpi.com The strategic design of D-π-A systems can lead to materials with exceptionally high β values. nih.gov The following table provides a comparison of hyperpolarizability values for some benchmark and related organic compounds.

CompoundTypeFirst Hyperpolarizability (β) (10⁻³⁰ esu)
UreaBenchmark~0.3 - 0.7
para-Nitroaniline (p-NA)D-π-A~9.6 worldscientific.com
(1E,4E)-1,5-di-p-tolylpenta-1,4-dien-3-oneOrganic Chromophore~9.0 nih.gov
Fluoro-N-Acylhydrazide DerivativeD-π-A System12.64 nih.gov

Future Research Directions and Emerging Paradigms

Exploration of Uncharted Chemical Space around the (3S)-3-(3-Aminopropyl)piperazine-2,5-dione Core

The piperazine-2,5-dione (diketopiperazine or DKP) moiety is a conformationally constrained and proteolytically stable scaffold, making it an attractive starting point for drug discovery. mdpi.com Future work will concentrate on moving beyond known derivatives to systematically map and exploit the vast, uncharted chemical space surrounding the this compound core.

A primary future direction involves the rational design and synthesis of novel, structurally diverse analogs to build extensive compound libraries. nih.gov The DKP core offers multiple points for modification, including the nitrogen atoms of the piperazine (B1678402) ring and the side chains at the chiral centers. mdpi.com Synthetic strategies will likely focus on functionalizing the terminal amino group of the aminopropyl side chain, as well as modifying the piperazine ring itself to modulate physicochemical properties such as solubility, permeability, and metabolic stability. mdpi.com

Research has already demonstrated the successful synthesis of various DKP derivatives with diverse biological activities, including anticancer, anti-inflammatory, and antidepressant effects, by introducing different functional groups like indole (B1671886) and tryptamine (B22526) moieties. nih.govnih.gov Future efforts will expand on this by incorporating a wider range of chemical functionalities to probe a broader array of biological targets. The development of multi-component reactions, such as the Ugi cascade reaction, has proven to be an efficient method for creating structurally diverse DKP libraries and will continue to be a valuable tool. nih.gov

Synthetic Strategy Example Modification Potential Outcome Reference
Side-Chain FunctionalizationConjugation of tryptamine derivativesGeneration of anticancer agents nih.gov
Ring SubstitutionIntroduction of benzylidene groupsCreation of anticancer derivatives mdpi.com
N-AlkylationAddition of allyl groupsIncreased lipophilicity and anticancer activity nih.govmdpi.com
Core ModificationFusion with other heterocyclic ringsExploration of novel pharmacophores nih.gov

This table illustrates potential strategies for generating diverse analogs based on the this compound scaffold.

A significant paradigm shift in chemical synthesis is the increasing emphasis on environmentally benign methodologies. Future research will prioritize the development of "green" synthetic routes for this compound and its analogs. This involves minimizing the use of hazardous reagents and solvents, improving energy efficiency, and reducing waste.

Promising green approaches include microwave-assisted synthesis and sonochemical methods, which can significantly shorten reaction times and improve yields, often in more sustainable solvent systems like water. researchgate.netmdpi.com For instance, microwave-assisted cyclization of linear dipeptides in water has been highlighted as a green procedure for preparing DKPs. researchgate.net Similarly, sonochemical approaches have been successfully applied to the synthesis of other nitrogen-containing heterocycles, demonstrating the potential for efficient synthesis in aqueous media with minimal organic solvents. mdpi.com The use of palladium-catalyzed methodologies under aerobic conditions also presents an eco-friendly route to piperazine derivatives. organic-chemistry.org

Green Chemistry Approach Description Advantages Reference
Microwave-Assisted SynthesisUtilizes microwave irradiation to heat reactions.Rapid reaction times, improved yields, potential for solvent-free reactions. researchgate.netmdpi.com
SonochemistryEmploys ultrasonic irradiation to drive chemical reactions.Shorter reaction times, high yields, enables reactions in aqueous media. mdpi.com
Catalytic MethodsUses catalysts (e.g., Palladium) to facilitate reactions under milder, aerobic conditions.High efficiency, reduced need for stoichiometric reagents, environmentally friendly. organic-chemistry.org
Use of Greener SolventsReplaces hazardous organic solvents with water or other benign alternatives.Reduced toxicity and environmental impact. researchgate.netmdpi.com

This table summarizes emerging greener synthetic routes applicable to the synthesis of piperazine-2,5-dione derivatives.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and advanced experimental techniques is revolutionizing drug discovery. Future exploration of this compound will heavily rely on this integrated approach to accelerate the identification of promising new drug candidates.

High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries against specific biological targets. nih.gov Future research will involve the development and application of HTS assays to screen libraries of this compound analogs. The data generated from HTS can then be used to train artificial intelligence (AI) and machine learning algorithms.

A deeper understanding of how this compound analogs interact with their biological targets is crucial. While standard spectroscopic methods like NMR, IR, and mass spectrometry are essential for structural characterization, advanced techniques are needed to monitor these interactions in real-time. chemrxiv.orgnih.govcsu.edu.au

Techniques such as fluorescence spectroscopy can be employed to investigate the binding affinity and conformational changes that occur when a ligand interacts with a protein, such as bovine serum albumin (BSA). mdpi.com Furthermore, time-resolved infrared spectroscopy (TRIR) offers the capability to study the excited-state dynamics of molecules on femtosecond to picosecond timescales, providing insights into photochemical processes and transient intermediates that may be relevant to a compound's mechanism of action. mdpi.com These advanced methods provide a dynamic view of molecular interactions that is unattainable with static structural analysis alone.

Technique Application in DKP Research Information Gained Reference
Nuclear Magnetic Resonance (NMR)Elucidation of 3D structure and isomer identification (cis/trans).Detailed structural information, stereochemistry. chemrxiv.orgcsu.edu.au
X-ray CrystallographyDetermination of solid-state molecular structure.Precise bond lengths, angles, and crystal packing. chemrxiv.orgresearchgate.net
Fluorescence SpectroscopyStudying binding interactions with proteins (e.g., BSA).Binding affinity (Kb), conformational changes, quenching mechanisms. mdpi.com
Time-Resolved Infrared Spectroscopy (TRIR)Monitoring excited-state dynamics and transient species.Information on charge transfer states and reaction intermediates. mdpi.com

This table highlights advanced experimental techniques and their application in studying piperazine-2,5-dione derivatives.

Broadening the Scope of Molecular Interaction Studies

The piperazine-2,5-dione scaffold is a privileged structure found in compounds targeting a wide range of biological systems. mdpi.com While initial research may focus on a specific therapeutic area, a key future direction will be to broaden the investigation into the molecular interactions of this compound derivatives across diverse biological targets.

Studies on various piperazine and DKP analogs have revealed activities at dopamine, serotonin, histamine, and sigma receptors, highlighting the scaffold's versatility. nih.govresearchgate.net The piperazine moiety itself is known to be a valuable pharmacophore that can improve aqueous solubility, enhance cellular permeability, and increase protein-binding capacity. mdpi.com Future research should therefore systematically screen optimized analogs against a wide panel of receptors, enzymes, and other protein targets to uncover novel therapeutic applications. Molecular docking and dynamic simulation studies will be instrumental in this phase, providing theoretical insights into binding modes and helping to prioritize experimental testing. nih.govresearchgate.net This broad-based approach increases the likelihood of discovering new and unexpected biological activities for this promising class of compounds.

Discovery of Undiscovered Biological Targets and Mechanisms

The piperazine-2,5-dione core is a privileged scaffold in medicinal chemistry, found in numerous natural products with a wide array of biological functions, including anticancer, antiviral, and antibacterial activities. researchgate.netmdpi.comnih.gov However, the full therapeutic potential of derivatives like this compound is likely yet to be realized. Future research can pivot towards identifying novel biological targets and elucidating new mechanisms of action.

Systematic screening of this compound and its synthetic analogues against large panels of protein targets could reveal unexpected interactions. The conformationally rigid backbone combined with the specific stereochemistry and the primary amine on the side chain could enable selective binding to targets that are challenging for more flexible molecules. nih.gov Future exploration could focus on targets previously unexplored for this class of compounds, such as protein-protein interaction interfaces, allosteric binding sites on enzymes, or even complex biomolecular structures like G-quadruplex DNA. researchgate.net Computational modeling and molecular dynamics simulations can be employed to predict binding affinities and guide the rational design of derivatives with enhanced selectivity for these new targets. nih.gov

Potential Undiscovered Target ClassRationale for Exploration with this compound
Protein-Protein Interaction (PPI) Modulators The rigid scaffold can mimic secondary protein structures (e.g., β-turns), potentially disrupting disease-relevant PPIs.
Epigenetic Targets (e.g., Bromodomains) The defined structure can be tailored to fit into the specific binding pockets of epigenetic reader proteins.
Ion Channels The chiral structure and potential for hydrogen bonding could lead to selective interactions with the complex architecture of ion channel pores or gating mechanisms.
RNA/DNA G-Quadruplexes The planar DKP ring and cationic aminopropyl group (at physiological pH) may facilitate stacking and electrostatic interactions with non-canonical nucleic acid structures.

Exploration of Intermolecular Interactions Beyond Canonical Biological Systems

The self-assembly of cyclic dipeptides into well-ordered supramolecular structures is a burgeoning field of research, driven by a network of non-covalent interactions. nih.govnih.gov The this compound molecule possesses all the necessary features for complex self-assembly. Its piperazine-2,5-dione core contains two amide bonds, each with hydrogen bond donor (N-H) and acceptor (C=O) sites, which can drive the formation of linear tapes or sheet-like structures. nih.govresearchgate.net

Future research should systematically investigate how the interplay of these forces governs the self-assembly of this specific molecule in various environments. The aminopropyl side chain adds another layer of complexity and control; its primary amine group can participate in hydrogen bonding and, depending on the pH of the medium, can exist in a protonated, cationic state, introducing strong electrostatic interactions. This pH-responsiveness could be harnessed to trigger or reverse the assembly process. The exploration of its self-assembly in different solvents, at varying temperatures, and in response to pH changes could lead to the formation of novel nanostructures such as fibers, tubes, or vesicles. nih.gov

Type of Intermolecular InteractionStructural Origin in this compoundPotential Role in Supramolecular Assembly
Hydrogen Bonding Amide N-H and C=O groups in the piperazine-2,5-dione ring; N-H bonds of the terminal amine.Primary driving force for forming ordered, repeating structures like nanotubes and nanofibers. nih.gov
Electrostatic Interactions Protonated amine (–NH3+) on the side chain at acidic or neutral pH.Can direct assembly through charge repulsion/attraction and influence the morphology of the final structure.
Van der Waals Forces Hydrophobic interactions between the aliphatic portions of the molecules (propyl chain and ring CH2 groups).Contribute to the packing and stability of the assembled architecture. nih.gov

Potential for Functional Material Development

The inherent properties of cyclic dipeptides—such as structural rigidity, propensity for self-assembly, and biocompatibility—make them excellent building blocks for the bottom-up fabrication of functional materials. nih.govresearchgate.netnih.govx-mol.com

Engineering of this compound Based Hybrid Materials

Hybrid materials, which combine distinct molecular components to achieve synergistic properties, represent a promising frontier. The terminal primary amine of this compound serves as a versatile chemical handle for its covalent integration into larger systems. This allows for the creation of novel hybrid materials where the unique structural and self-assembling properties of the DKP core are combined with the functionalities of other materials.

Future research could involve grafting the molecule onto polymer backbones to create peptide-polymer conjugates. monash.edu Such materials could self-assemble into nanostructures where the peptide core provides the structural framework and the polymer provides solubility or other desired physical properties. nih.govacs.org Another avenue is the functionalization of inorganic nanoparticles (e.g., gold, silica, quantum dots) with this compound. mdpi.com This could yield materials with novel optical or electronic properties, where the peptide coating enhances biocompatibility and stability, making them suitable for applications in bioimaging or diagnostics.

Hybrid Material ConceptComponent 1Component 2Potential Application
Peptide-Polymer Conjugates This compoundBiocompatible polymers (e.g., PEG, PCL)Drug delivery vehicles, tissue engineering scaffolds. monash.edu
Surface Functionalization This compoundGold or Silver NanoparticlesBiosensors, antimicrobial surfaces.
Hybrid Hydrogels This compoundGraphene Oxide or Carbon NanotubesConductive biomaterials, reinforced scaffolds.
Metal-Organic Frameworks (MOFs) This compoundMetal IonsCatalysis, gas separation and storage. nih.gov

Development of Responsive and Smart Materials

"Smart" materials can dynamically alter their properties in response to external stimuli. researchgate.net The chemical structure of this compound contains an intrinsic pH-responsive element: the aminopropyl side chain. In acidic to neutral conditions, the amine group will be protonated (–NH3+), making the molecule charged and more hydrophilic. In basic conditions, it will be deprotonated (–NH2), becoming neutral and more hydrophobic.

This pH-switch can be exploited to create responsive materials. For example, hydrogels formed through the self-assembly of this molecule could be designed to swell or collapse—releasing an encapsulated agent—in response to a specific pH change. nih.gov Furthermore, polymers incorporating this DKP derivative could exhibit pH-dependent solubility or conformational changes. researchgate.net Beyond pH, there is potential for developing materials that respond to other stimuli. By chemically modifying the side chain, it may be possible to introduce light- or temperature-sensitive groups, creating multi-responsive systems. The inherent chirality of the molecule also suggests that materials derived from it could exhibit piezoelectric properties, converting mechanical stress into electrical signals, a hallmark of certain smart materials.

StimulusResponsive Mechanism in a Material Based on this compoundPotential Application
pH Protonation/deprotonation of the terminal amine, altering charge, solubility, and intermolecular forces.pH-triggered drug release, biosensors, self-healing hydrogels.
Temperature (Via incorporation into thermo-responsive polymers) Altering polymer chain hydration and conformation.Thermo-responsive hydrogels for cell culture, injectable drug depots.
Light (Via functionalization with a photo-isomerizable group, e.g., azobenzene) Conformational change of the side chain, disrupting or inducing assembly.Light-controlled release systems, optical switches. digitellinc.com
Mechanical Stress (Hypothetical) Piezoelectric effect due to the non-centrosymmetric crystalline packing of the chiral molecules.Energy harvesting, pressure sensors.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of (3S)-3-(3-Aminopropyl)piperazine-2,5-dione?

  • Methodological Answer : Synthesis optimization typically involves systematic adjustments to reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, highlights the use of reductive amination and cyclization steps to achieve high yields (e.g., 81–83%) and purity (95–100%) in analogous piperazine-2,5-diones. Catalysts like palladium-on-carbon (Pd/C) or chiral auxiliaries can enhance stereochemical control . Purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) and crystallization in ethanol or acetonitrile is critical for isolating enantiomerically pure forms.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Multimodal characterization is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 170–175 ppm for carbonyl groups) confirm backbone connectivity and substituent placement .
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks) and purity (≥95% by UV at 254 nm) .
  • ATR-IR : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
  • CSP-HPLC : Resolves enantiomeric excess (ee >98%) using chiral stationary phases .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

  • Methodological Answer : Cross-validate data using orthogonal methods. For instance, melting point variations (e.g., 138–182°C in ) may arise from polymorphic forms or impurities. Solubility tests in DMSO, water, or ethanol should be replicated under controlled conditions (e.g., 25°C, inert atmosphere). Discrepancies often stem from differences in sample preparation or instrumentation calibration .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of (3S)-configured derivatives?

  • Methodological Answer : Chiral catalysts (e.g., Ru-BINAP complexes) or enantiopure starting materials (e.g., L-amino acids) can induce stereochemical control during cyclization. demonstrates that asymmetric hydrogenation or enzymatic resolution (e.g., lipase-mediated acyl transfer) achieves ee values >99%. Post-synthesis validation via CSP-HPLC or X-ray crystallography is critical .

Q. How can researchers resolve contradictions between in vitro bioactivity data and computational predictions for this compound?

  • Methodological Answer :

  • Dose-Response Reassessment : Verify activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives/negatives.
  • Molecular Dynamics (MD) Simulations : Refine docking models by incorporating solvent effects and protein flexibility.
  • Off-Target Profiling : Use kinome-wide or proteome-wide screens to identify unpredicted interactions.
  • Metabolite Analysis : Assess stability in biological matrices (e.g., plasma, liver microsomes) to account for rapid degradation .

Q. What experimental designs are suitable for evaluating the compound’s pharmacokinetic (PK) properties in preclinical models?

  • Methodological Answer :

  • Randomized Block Designs : As in , allocate test groups (e.g., IV vs. oral administration) with matched controls to minimize bias.
  • Sampling Protocol : Collect plasma/tissue samples at logarithmic intervals (e.g., 5 min, 1 h, 6 h, 24 h post-dose) for LC-MS/MS quantification.
  • Compartmental Modeling : Use WinNonlin or similar software to calculate AUC, Cmax, and t₁/₂.
  • Toxicokinetics : Monitor organ histopathology and serum biomarkers (e.g., ALT, creatinine) to correlate exposure with toxicity .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
  • LC-MS Stability Assays : Track degradation products (e.g., hydrolysis of the piperazine-dione ring).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C) to guide storage conditions (e.g., -20°C under nitrogen) .

Methodological Considerations for Data Interpretation

  • Contradictory Bioactivity Results : Replicate assays in independent labs using standardized protocols (e.g., CLIA-certified facilities).
  • Stereochemical Purity : Always report ee alongside yield and purity, as minor enantiomers can skew pharmacological data .
  • In Silico-Experimental Integration : Use QSAR models trained on piperazine-dione analogs to predict ADMET properties, but validate with in vitro assays .

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